molecular formula C13H20N2O2 B13875620 2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol

2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol

Cat. No.: B13875620
M. Wt: 236.31 g/mol
InChI Key: WQZWKXPYAGSGIT-UHFFFAOYSA-N
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Description

2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol is a chemical compound that features a piperazine ring substituted with a methoxy group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol typically involves the reaction of 4-(2-methoxyphenyl)piperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including vasodilation and relaxation of smooth muscles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-(4-piperazin-1-ylphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and ethanol moiety contribute to its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-methoxy-2-(4-piperazin-1-ylphenyl)ethanol

InChI

InChI=1S/C13H20N2O2/c1-17-13(10-16)11-2-4-12(5-3-11)15-8-6-14-7-9-15/h2-5,13-14,16H,6-10H2,1H3

InChI Key

WQZWKXPYAGSGIT-UHFFFAOYSA-N

Canonical SMILES

COC(CO)C1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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